4-(Pyrazin-2-yl)piperazin-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
935260-33-6 |
|---|---|
Molecular Formula |
C8H13N5 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-pyrazin-2-ylpiperazin-1-amine |
InChI |
InChI=1S/C8H13N5/c9-13-5-3-12(4-6-13)8-7-10-1-2-11-8/h1-2,7H,3-6,9H2 |
InChI Key |
IPYOMLILBOBANW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC=CN=C2)N |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 4-(Pyrazin-2-yl)piperazin-1-amine and its Core Derivatives
The synthesis of the this compound core is a critical step that has been approached through various synthetic strategies, evolving from classical methods to more sophisticated contemporary catalytic systems.
Historical and Contemporary Reaction Pathways for Pyrazine-Piperazine Linkage
Historically, the formation of the crucial pyrazine-piperazine bond often relied on nucleophilic aromatic substitution (SNAr) reactions. Early synthetic approaches typically involved the reaction of a halopyrazine, most commonly 2-chloropyrazine (B57796), with a large excess of piperazine (B1678402) or a mono-protected piperazine derivative. The electron-deficient nature of the pyrazine (B50134) ring facilitates the attack by the nucleophilic piperazine nitrogen, leading to the displacement of the halide and the formation of the desired linkage. These reactions were often carried out at elevated temperatures and could sometimes lead to the formation of di-substituted byproducts, necessitating careful control of reaction conditions and purification steps.
Contemporary methods have seen the widespread adoption of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful transformation allows for the coupling of a halopyrazine with a piperazine derivative under milder conditions and with greater functional group tolerance compared to traditional SNAr reactions. The use of specialized phosphine (B1218219) ligands, such as XPhos and SPhos, has been instrumental in improving the efficiency and scope of this reaction, enabling the synthesis of a broad range of pyrazinylpiperazine derivatives with high yields. nih.govchemicalbook.com
Utilization of Coupling Reactions in Scaffold Assembly (e.g., Amidation, N-Alkylation)
The assembly of the complete this compound scaffold often involves a multi-step sequence where coupling reactions play a pivotal role.
Amidation: A common strategy involves the initial synthesis of 1-(pyrazin-2-yl)piperazine, which is then subjected to an amidation reaction to introduce the terminal amine functionality. For instance, the reaction of 1-(pyrazin-2-yl)piperazine with a suitable acylating agent, followed by subsequent deprotection, can yield the desired product. In a reported synthesis, substituted pyrazine-2-carboxylic acids were converted to their corresponding acid chlorides and then condensed with various anilines to form amide bonds. nih.gov This highlights the general applicability of amidation in building complex structures on the pyrazine core. Similarly, piperazinyl amides of other complex molecules have been synthesized through the activation of a carboxylic acid and subsequent reaction with piperazine. nih.gov
N-Alkylation: N-alkylation is another key strategy, particularly for introducing substituents on the piperazine nitrogen. For instance, a primary amine can be converted into a piperazine ring through a sequence of reactions, including N-alkylation steps. nih.gov In the context of the target molecule, a pre-formed piperazine with a suitable protecting group on one nitrogen can be alkylated with a pyrazinyl electrophile. Alternatively, a pyrazinylpiperazine can be further functionalized through N-alkylation at the terminal amine, although this is more relevant to derivatization than the core scaffold assembly. The mono-alkylation of piperazine itself can be challenging due to the potential for di-alkylation, often requiring the use of a large excess of piperazine or protecting group strategies to achieve selectivity. youtube.com
| Reaction Type | Reactants | Key Reagents/Catalysts | Purpose in Scaffold Assembly |
| Amidation | 1-(Pyrazin-2-yl)piperazine, Acylating Agent | Coupling agents (e.g., DCC, EDC), Acid chlorides | Introduction of the terminal amine functionality (often in a protected form). |
| N-Alkylation | Piperazine derivative, Pyrazinyl electrophile | Base (e.g., K2CO3, Et3N), Palladium catalysts | Formation of the pyrazine-piperazine bond or introduction of substituents. |
Protecting Group Chemistry in Multi-Step Syntheses
The presence of multiple reactive nitrogen atoms in the this compound scaffold necessitates the use of protecting groups in many synthetic routes to ensure regioselectivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the piperazine nitrogens due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
For example, a common synthetic approach involves the reaction of 2-chloropyrazine with mono-Boc-piperazine. This ensures that the pyrazinyl group is introduced at the unprotected nitrogen. The resulting Boc-protected pyrazinylpiperazine can then be deprotected to yield 1-(pyrazin-2-yl)piperazine, which can be further functionalized. Alternatively, if the goal is to synthesize a derivative with a substituent on the terminal amine, the Boc group can be introduced on the terminal amine of a precursor, allowing for selective reactions on the piperazine ring. The synthesis of various complex molecules containing the pyrazinylpiperazine moiety often starts with N-Boc-piperazine to control the site of reaction. nih.gov
Functionalization and Derivatization Studies of the Piperazine and Pyrazine Moieties
Once the this compound scaffold is assembled, it serves as a versatile building block for further chemical modifications, allowing for the exploration of a diverse chemical space.
Nucleophilic Substitution Reactions
The pyrazine ring in this compound is susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a suitable leaving group is present on the ring. While direct nucleophilic substitution on the unsubstituted pyrazine ring of the title compound is less common, derivatives bearing leaving groups such as halogens can readily undergo substitution. For example, amination of chloropyrazines is a well-established reaction. researchgate.net The introduction of various nucleophiles, including other amines, alkoxides, and thiolates, can be achieved, leading to a wide range of functionalized pyrazine derivatives. The reactivity of the pyrazine ring towards nucleophiles is a key feature that allows for its late-stage functionalization in the synthesis of complex molecules.
Cyclization and Ring-Forming Transformations
The amine functionalities on the this compound scaffold provide reactive handles for various cyclization and ring-forming reactions, leading to the construction of fused heterocyclic systems.
Formation of Pyrazolo[1,5-a]pyrazines: The terminal amino group of this compound can participate in cyclization reactions to form fused pyrazole (B372694) rings. For instance, reaction with suitable 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrazine (B3255129) derivatives. The synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones has been achieved through the reaction of pyrazole carboxylate derivatives with amines, showcasing a relevant cyclization strategy. nih.gov Other approaches to pyrazolo[1,5-a]pyrimidines, which share a similar fused heterocyclic core, often involve the cyclization of an aminopyrazole with a suitable partner, highlighting the general principle of using an amino-heterocycle as a precursor for fused ring systems. nih.govbyu.edu
Formation of Triazolo[4,3-a]pyrazines: Similarly, the amino group can be utilized to construct fused triazole rings. Reaction with reagents that can provide the remaining two nitrogen atoms of the triazole ring, such as acylhydrazines or related compounds, can lead to the formation of triazolo[4,3-a]pyrazine derivatives. The synthesis of various triazolo[4,3-a]pyrazine derivatives has been reported, often starting from a hydrazine-substituted pyrazine which then undergoes cyclization. researchgate.netnih.govresearchgate.net This demonstrates a common and effective method for constructing this important class of fused heterocycles.
| Fused Ring System | Key Reactants | General Reaction Type |
| Pyrazolo[1,5-a]pyrazines | This compound, 1,3-Dicarbonyl compounds | Cyclocondensation |
| Triazolo[4,3-a]pyrazines | This compound, Acylhydrazine precursors | Cyclization |
Structural Modification via Substituent Introduction
The versatile structure of this compound allows for extensive structural modifications on both the pyrazine and piperazine rings, as well as the terminal amino group. These modifications are crucial for fine-tuning the compound's chemical and physical properties for various applications. The piperazine scaffold is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple receptors with high affinity. researchgate.netresearchgate.net
Substituents can be introduced onto the pyrazine ring of the parent molecule through various organic reactions. For example, functionalization of the pyrazine ring can be achieved prior to coupling with the piperazine moiety. This allows for the synthesis of a wide array of derivatives with diverse electronic and steric properties.
The primary amino group on the piperazine ring is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce a variety of functional groups. For instance, reaction with acyl chlorides or anhydrides yields the corresponding amides, while reaction with alkyl halides can introduce alkyl substituents. These modifications can significantly alter the compound's polarity, solubility, and biological activity. A search of chemical supplier databases reveals the commercial availability of derivatives such as 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride, indicating the feasibility of such modifications.
The following interactive data table summarizes various structural modifications reported for related pyrazinylpiperazine derivatives, showcasing the versatility of this chemical scaffold.
| Parent Compound | Reagent/Reaction Type | Substituent Introduced | Resulting Compound Class | Reference |
| 2-chloro-5-nitropyridine and 1-Boc-piperazine | Nucleophilic Aromatic Substitution | Pyrazinoyl group | Substituted benzamide | google.com |
| 2-chloropyrazine and morpholine | Nucleophilic Aromatic Substitution | Morpholino group | N-Arylpiperazine | |
| 2-halopyrazines and 1-aminopiperazine | Nucleophilic Aromatic Substitution | Pyrazinyl group | N-Aryl-N'-aminopiperazine | |
| Aryl amines and bis(2-chloroethyl) amine hydrochloride | Nucleophilic Substitution | Aryl group | N-aryl piperazines | tandfonline.com |
Green Chemistry Principles and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.
For the synthesis of this compound and its analogs, several green approaches have been explored. One notable method involves conducting the nucleophilic aromatic substitution reaction in water, a benign and readily available solvent. The use of water as a solvent, often in the presence of a phase-transfer catalyst or a simple salt like potassium fluoride, can significantly reduce the environmental impact compared to traditional organic solvents.
Enzymatic catalysis offers another powerful tool for green synthesis. Lipases, for example, have been successfully employed in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. nih.gov This biocatalytic approach operates under mild reaction conditions, often at lower temperatures and with high selectivity, minimizing energy consumption and by-product formation. nih.gov Such enzymatic methods could potentially be adapted for the synthesis of this compound derivatives.
Furthermore, the use of catalytic amounts of transition metals, such as in palladium-catalyzed cross-coupling reactions, is inherently greener than stoichiometric reagents. The development of highly active catalysts allows for lower catalyst loadings, reducing metal waste. The ideal green synthesis would involve a one-pot reaction, minimizing workup and purification steps, thereby saving energy and reducing solvent usage. Research into such telescoped reaction sequences for the synthesis of N-aryl-5-aminopyrazoles in aqueous conditions showcases the potential for applying these principles to the synthesis of the target compound. bldpharm.com
Computational Chemistry and Theoretical Structural Analysis
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods offer deep insights into electronic properties and reactivity. For piperazine (B1678402) derivatives, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed, often with basis sets such as 6-311+G(d,p), to achieve a balance between accuracy and computational cost. nih.gov
Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic characteristics and chemical reactivity. bohrium.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons. A higher energy level suggests a stronger electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the molecule's capacity to accept electrons. A lower energy level suggests a stronger electron-accepting ability. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability, as less energy is needed for electronic excitation. nih.gov |
Charge Distribution and Reactivity Prediction (e.g., Fukui Function)
Understanding the distribution of electronic charge within 4-(Pyrazin-2-yl)piperazin-1-amine is key to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. nih.gov These maps help identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting intermolecular interactions. nih.govresearchgate.net
Furthermore, local reactivity descriptors like the Fukui function are calculated to pinpoint specific atomic sites prone to electrophilic or nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge delocalization, intramolecular bonding, and donor-acceptor interactions, providing a more detailed picture of the electronic structure. nih.govbohrium.com
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, offering insights into how this compound interacts with its environment, such as biological macromolecules or solvent molecules.
Theoretical Ligand-Target Binding Mode Predictions (e.g., docking simulations with proteins like PKM2 or GlcN-6-P synthase)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is instrumental in drug discovery for screening potential inhibitors or activators. Derivatives of this compound have been investigated as potential modulators of various protein targets.
For example, a derivative, N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide, has been studied in the context of Pyruvate Kinase M2 (PKM2), a protein implicated in cancer metabolism. nih.gov Docking simulations place the ligand at the subunit interaction interface of PKM2, a known activator binding site. nih.gov The analysis reveals key interactions, such as hydrogen bonds with specific amino acid residues like TYR390 and LYS311, which stabilize the ligand-protein complex. nih.gov Similarly, other piperazine-containing compounds have been docked with targets like integrin αIIbβ3, where key protein-ligand interactions were identified and correlated with binding affinity. nih.gov
| Target Protein | Ligand Type | Key Interactions | Significance |
| PKM2 | Activator | Hydrogen bonds with TYR390 and LYS311 at the subunit interface. nih.gov | Potential for cancer therapy by modulating tumor metabolism. nih.gov |
| Integrin αIIbβ3 | Antagonist | Interactions determined through docking experiments. nih.gov | Inhibition of platelet aggregation for antithrombotic applications. nih.gov |
Solvation Effects and Thermodynamic Property Calculations (e.g., standard enthalpy changes)
The thermodynamic properties of a compound in solution are critical for understanding its behavior in physiological environments and in chemical processes. Computational models can predict these properties, including solvation effects and standard enthalpy changes (ΔH). For the parent piperazine molecule, thermodynamic models have been developed to predict properties like the heat of absorption of CO2, which is crucial for industrial applications. researchgate.net
Using the Gibbs-Helmholtz equation and temperature-dependent equilibrium constants (ln K) derived from computational chemistry, standard enthalpy changes for reactions like deprotonation and carbamate (B1207046) formation can be calculated. nih.gov These calculations are vital for understanding the energy changes associated with the molecule's interactions and reactions in a solvent, providing a thermodynamic profile that complements the structural and electronic analyses. nih.govnist.gov
Structure-Activity Relationship (SAR) from a Theoretical and Computational Perspective
The structure-activity relationship (SAR) of a compound is fundamental to understanding its biological and chemical reactivity. For this compound, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable.
Theoretical SAR studies involve identifying the key structural motifs responsible for a molecule's activity. In this compound, the primary components are the pyrazine (B50134) ring, the piperazine ring, and the terminal amine group.
Pyrazine Ring: This aromatic heterocycle is an electron-withdrawing group and can participate in π-π stacking and hydrogen bonding interactions, which are often crucial for binding to biological targets.
Piperazine Ring: This flexible ring, typically in a chair conformation, acts as a linker. Its conformational flexibility allows the molecule to adopt various shapes to fit into binding pockets of enzymes or receptors. wikipedia.org The nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH, influencing the molecule's solubility and electrostatic interactions. nih.gov
Terminal Amine Group (-NH2): The primary amine is a key hydrogen bond donor and can also act as a nucleophile. Its presence significantly impacts the molecule's polarity and reactivity.
Computational docking simulations can model the interaction of this compound with specific protein targets. By calculating the binding energy and analyzing the interaction modes, researchers can predict its potential as an inhibitor or agonist. For instance, studies on similar arylpiperazine derivatives have successfully used computational models to design ligands for specific receptors. nih.gov QSAR studies on related piperazine-containing compounds have demonstrated the importance of the piperazine core in determining biological activity. nih.govnih.gov Modifications to the pyrazine or amine moieties would be expected to modulate this activity, a hypothesis that can be efficiently tested in silico. For example, replacing the pyrazine with a different heterocycle or substituting the amine group could drastically alter the binding affinity and selectivity, as seen in studies of other piperazine derivatives. polyu.edu.hkpolyu.edu.hk
Prediction of Spectroscopic Parameters (e.g., GIAO for NMR chemical shifts, TD-DFT for UV-Vis absorption)
Computational methods allow for the accurate prediction of spectroscopic data, which is essential for the characterization of new compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, a widely used quantum chemical approach, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculation would involve optimizing the molecule's geometry, typically using Density Functional Theory (DFT) with a suitable basis set, followed by the GIAO calculation. The predicted shifts are valuable for confirming the compound's structure by comparing them with experimental data. For the parent pyrazine molecule, the proton chemical shift is a singlet at approximately 8.5 ppm. spectrabase.com The introduction of the piperazin-1-amine (B1360318) substituent would be expected to cause shifts in the signals of the pyrazine protons and introduce new signals for the piperazine and amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on general principles of NMR spectroscopy. Actual values would be derived from specific GIAO calculations.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrazine-H | 8.0 - 8.5 | m |
| Piperazine-H (adjacent to pyrazine) | 3.5 - 4.0 | t |
| Piperazine-H (adjacent to amine) | 2.8 - 3.2 | t |
| Amine-H | 2.5 - 3.5 | s (broad) |
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would likely predict absorptions in the UV region corresponding to π→π* transitions within the pyrazine ring and n→π* transitions involving the nitrogen lone pairs. The solvent environment can also be modeled to predict solvatochromic shifts. Such theoretical predictions are crucial for understanding the electronic structure and photophysical properties of the molecule. Studies on other piperazine derivatives have successfully used TD-DFT to interpret their UV-Vis spectra. researchgate.net
Non-Linear Optical (NLO) Properties from Theoretical Calculations
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Theoretical calculations, particularly using DFT, are instrumental in predicting the NLO properties of novel molecules. researchgate.netbohrium.com The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the molecule's response to a strong electric field.
For this compound, the presence of the electron-donating amine group and the electron-withdrawing pyrazine ring creates a donor-π-acceptor (D-π-A) system, a common motif in molecules with significant NLO properties. The piperazine ring acts as the π-bridge. Theoretical calculations would involve optimizing the molecular geometry and then computing the hyperpolarizability values. The results would indicate whether this compound has the potential to be a useful NLO material. Research on other piperazine-based compounds has shown that they can possess significant NLO activity, often superior to standard materials like urea. researchgate.netbohrium.comresearchgate.net
Table 2: Calculated NLO Properties for a Hypothetical D-π-A System (Illustrative) This table provides an example of the kind of data generated from DFT calculations for NLO properties.
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) | > 5 Debye |
| First Hyperpolarizability (β) | > 100 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | > 1000 x 10⁻³⁶ esu |
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 4-(Pyrazin-2-yl)piperazin-1-amine, both ¹H and ¹³C NMR provide critical data for structural confirmation.
In the ¹H NMR spectrum, distinct signals are observed for the protons of the pyrazine (B50134) and piperazine (B1678402) rings, as well as the amine group. The aromatic protons on the pyrazine ring typically appear as downfield signals due to the deshielding effect of the aromatic system. The protons on the piperazine ring exhibit characteristic chemical shifts, often appearing as broad signals due to conformational exchange. nih.govresearchgate.net The protons of the amine group are also identifiable, although their chemical shift can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each unique carbon atom in the molecule. researchgate.netnih.gov The carbon atoms of the pyrazine ring resonate at lower field compared to the sp³-hybridized carbons of the piperazine ring. spectrabase.comchemicalbook.com Quaternary carbons, such as those at the junction of the two rings, may show signals of lower intensity. youtube.com
Table 1: Representative NMR Data for Piperazine-Containing Compounds
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H (Pyrazine Ring) | 8.0 - 8.5 | Aromatic protons, downfield shift. |
| ¹H (Piperazine Ring) | 2.5 - 4.0 | Aliphatic protons, may appear as broad multiplets. mdpi.com |
| ¹H (Amine) | Variable | Chemical shift is dependent on solvent and concentration. |
| ¹³C (Pyrazine Ring) | 140 - 160 | Aromatic carbons. |
| ¹³C (Piperazine Ring) | 40 - 60 | Aliphatic carbons. mdpi.comlew.ro |
Mass Spectrometry (LC-MS, ESI-MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing polar molecules like this compound. amazonaws.commdpi.com
In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺, which allows for the accurate determination of its molecular mass. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. mdpi.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the bond connecting it to the pyrazine ring. researchgate.net The analysis of these fragment ions helps to piece together the molecular structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | 180.1249 | Protonated molecular ion |
| [C₄H₃N₂]⁺ | 79.0296 | Pyrazinyl fragment |
| [C₄H₁₀N₃]⁺ | 100.0874 | Piperazin-1-amine (B1360318) fragment |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. researchgate.netresearchgate.net These include N-H stretching vibrations from the amine group, C-H stretching vibrations from the aromatic pyrazine ring and the aliphatic piperazine ring, C=N and C=C stretching vibrations within the pyrazine ring, and C-N stretching vibrations of the piperazine ring. jconsortium.com
Raman spectroscopy provides complementary vibrational information. nih.gov The pyrazine ring, in particular, should exhibit strong Raman scattering due to its polarizability.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Pyrazine |
| Aliphatic C-H Stretch | 2800 - 3000 | Piperazine |
| C=N/C=C Stretch | 1500 - 1600 | Pyrazine |
| C-N Stretch | 1100 - 1300 | Piperazine |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
A key feature of the crystal structure would be the conformation of the piperazine ring, which typically adopts a chair conformation. nih.gov The analysis would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding networks involving the amine group and the nitrogen atoms of the pyrazine and piperazine rings. nih.govnih.gov These interactions play a crucial role in the physical properties of the compound.
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. researchgate.net
The pyrazine ring, being an aromatic system, will exhibit strong π → π* transitions at shorter wavelengths. nist.gov The nitrogen atoms in both the pyrazine and piperazine rings have lone pairs of electrons, which can undergo n → π* transitions, typically appearing as weaker bands at longer wavelengths. The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net
Applications in Chemical Biology and Advanced Materials Research
Utilization as a Core Building Block in Diverse Chemical Libraries and Array Syntheses
The piperazine (B1678402) ring is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs and is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its utility stems from its favorable physicochemical properties and its capacity to serve as a versatile linker connecting different pharmacophoric elements. The compound 4-(Pyrazin-2-yl)piperazin-1-amine embodies this principle, functioning as a trifunctional building block ideal for the generation of diverse chemical libraries.
The primary amine (at position 1 of the piperazine ring) and the secondary amine (at position 4, attached to the pyrazine) offer distinct points for functionalization. The primary amine is a potent nucleophile, readily participating in reactions like amide bond formation, reductive amination, and arylation. mdpi.com This allows for the systematic introduction of a wide array of substituents, enabling the exploration of chemical space around the core scaffold. For instance, in solid-phase synthesis, piperazine-based scaffolds are frequently used to create large libraries of compounds for screening. unm.eduresearchgate.net A library of 160 distinct molecules was successfully generated from a 4-phenyl-2-carboxy-piperazine scaffold by reacting it with various sulfonyl chlorides, acid chlorides, and amines. unm.eduresearchgate.net Similarly, libraries have been constructed from scaffolds like 4-(piperazin-1-yl)aniline to identify G-quadruplex stabilizers. researchgate.net
The synthetic accessibility and reactivity of this compound make it an excellent candidate for such library synthesis. The terminal amine allows for the attachment of various side chains, while the pyrazinylpiperazine core acts as a central organizing element. This modular approach is fundamental to combinatorial chemistry and high-throughput screening campaigns aimed at discovering new bioactive molecules. mdpi.com
Table 1: Key Reactive Sites of this compound for Library Synthesis
| Structural Feature | Position | Chemical Nature | Common Reactions for Library Diversification |
|---|---|---|---|
| Primary Amine | -NH₂ on Piperazine N1 | Nucleophilic | Acylation, Sulfonylation, Reductive Amination, Alkylation |
| Secondary Amine | Piperazine N4 | Nucleophilic (less reactive) | Arylation (e.g., Buchwald-Hartwig coupling) |
| Pyrazine (B50134) Ring | Heteroaromatic Ring | Aromatic | Serves as a rigid, polar pharmacophoric element |
Design Principles for Ligand Systems and Molecular Probes (focus on theoretical and structural contributions to binding, not biological efficacy)
The design of effective ligands and molecular probes relies on a deep understanding of a scaffold's structural and electronic properties. The this compound moiety incorporates several features that are highly advantageous for molecular recognition at biological targets. nih.gov
Structural and Conformational Aspects: The piperazine ring typically adopts a stable, low-energy chair conformation. mdpi.com This provides a defined three-dimensional geometry that can orient substituents in specific vectors, which is crucial for precise docking into a protein's binding site. The pyrazine ring, being aromatic, is planar and rigid. The dihedral angle between the aryl (pyrazine) ring and the piperazine ring is a key conformational parameter that influences how the molecule presents its features to a target. mdpi.com In related arylpiperazine structures, this angle can vary significantly, impacting binding affinity. mdpi.com
Hydrogen Bonding and Physicochemical Properties: The scaffold is rich in hydrogen bond acceptors and donors. The two nitrogen atoms of the pyrazine ring are hydrogen bond acceptors. The piperazine ring contains a tertiary amine (N4) that can act as a hydrogen bond acceptor and is basic, with a pKa that often improves the water solubility and pharmacokinetic profile of drug candidates. nih.gov The terminal primary amine (-NH₂) is a strong hydrogen bond donor. This dense arrangement of hydrogen bonding sites allows for multiple, specific interactions with amino acid residues in a protein target, contributing to high binding affinity and selectivity. acs.org
Table 2: Structural Contributions to Molecular Binding
| Structural Element | Key Feature | Contribution to Binding | Example Interaction |
|---|---|---|---|
| Piperazine Ring | Chair Conformation | Provides a rigid 3D scaffold for orienting substituents. | Positioning functional groups into specific sub-pockets of a binding site. |
| Pyrazine Nitrogens | Hydrogen Bond Acceptors | Forms specific hydrogen bonds with donor residues. | Interaction with backbone N-H or side chains like Serine, Threonine. |
| Terminal -NH₂ Group | Hydrogen Bond Donor | Forms specific hydrogen bonds with acceptor residues. | Interaction with backbone C=O or side chains like Aspartate, Glutamate. |
| Pyrazine Ring | Aromatic π-System | Participates in π-stacking and hydrophobic interactions. | Stacking with aromatic amino acid residues (e.g., Phenylalanine). |
Development of Chemical Probes for Mechanistic Investigations in Biological Systems (e.g., target identification, pathway elucidation)
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or organismal context. Derivatives of the pyrazinylpiperazine scaffold are well-suited for this purpose. By modifying the core structure, researchers can develop potent and selective inhibitors, antagonists, or agonists that can be used to probe the roles of specific enzymes or receptors in biological pathways. nih.gov
For example, a library of [4-(4-fluorobenzyl)piperazin-1-yl]-based compounds was synthesized to identify inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov The most potent compound from this library was subsequently used as a chemical probe to study its antimelanogenic effects in B16F10 melanoma cells, demonstrating its ability to modulate a specific cellular process. nih.gov In another study, derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] unm.eduresearchgate.netekb.egtriazin-4-amine were developed as highly selective inhibitors for the PI3Kδ kinase. nih.gov The lead compound from this work was used in an in vivo mouse model to investigate the role of PI3Kδ in immune responses, showcasing the scaffold's utility in pathway elucidation. nih.gov
Furthermore, bifunctional molecules incorporating a piperazine moiety have been designed as chemical probes to investigate complex diseases like Parkinson's. One such probe combined a dopamine (B1211576) agonist with an iron-chelating quinoline (B57606) moiety attached via a piperazine linker. nih.gov This probe was used to study the interplay between dopamine receptor activation and iron-induced oxidative stress, demonstrating the potential for these compounds to help unravel disease mechanisms. nih.gov The this compound scaffold, with its multiple functionalization points, provides an ideal starting point for creating such sophisticated molecular tools for mechanistic biology.
Potential in Supramolecular Chemistry and Crystal Engineering (e.g., co-crystal formation, self-assembly studies)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield, focuses on designing solid-state structures with desired properties. The this compound molecule is an excellent candidate for these fields due to its rich array of hydrogen bond donors and acceptors, which can direct self-assembly into ordered structures.
A key strategy in crystal engineering is the formation of pharmaceutical cocrystals, where an active pharmaceutical ingredient (API) is crystallized with a benign coformer to improve properties like solubility or stability. nih.gov The ability to form cocrystals can often be predicted by the difference in pKa values between the components; a small difference favors cocrystal formation, while a large difference favors salt formation. nih.gov
The title compound possesses multiple sites for hydrogen bonding: the pyrazine nitrogens (acceptors), the piperazine N-H (donor, if protonated), and the terminal amine (donor). These sites can form robust and directional interactions, known as supramolecular synthons, which guide the assembly of molecules into a crystalline lattice. A relevant example is the formation of a ternary cocrystal involving piperazine, ferulic acid, and pyrazinamide (B1679903) (a structural analog of the pyrazine portion of the title compound). nih.gov This demonstrates the capacity of these heterocyclic motifs to participate in complex, multi-component hydrogen-bonded networks. By selecting appropriate coformers, it is possible to engineer novel crystalline forms of derivatives of this compound with tailored physicochemical properties.
Exploration in Materials Science for Unique Properties (e.g., electronic materials)
The application of pyrazine and piperazine derivatives extends beyond biology into the realm of materials science, particularly in the development of organic electronic materials. Conductive polymers, which possess the electronic properties of metals or semiconductors while retaining the processability of plastics, are of significant interest. ekb.eg
The structure of this compound makes it a promising monomer for creating such materials. The amine functionalities can be used for polymerization reactions. Research has demonstrated the synthesis of a semiconducting copolymer from piperazine and aniline. researchgate.net This copolymer exhibited significant electrical conductivity, and its properties could be tuned by using different counter-ions (dopants). The study suggested that the incorporation of piperazine into the polymer backbone influences the material's morphology and electronic characteristics. researchgate.net
Given that pyrazine itself is an electron-deficient heterocycle, incorporating the this compound monomer into a polymer chain could lead to materials with unique electronic and optical properties. Computational studies on related imidazo[1,2-a]pyrazine (B1224502) derivatives have shown that their HOMO and LUMO energy levels can be tuned by chemical modification, suggesting their potential as candidates for organic solar cells. The electron-withdrawing nature of the pyrazine ring can facilitate n-type doping, a less common but valuable property in organic electronics. Therefore, this compound serves as a valuable building block for synthesizing novel functional polymers for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
The synthesis of 4-(Pyrazin-2-yl)piperazin-1-amine and its analogs is a critical step in enabling extensive biological evaluation. While general methods for creating similar structures exist, future research should focus on developing more efficient and versatile synthetic pathways. One common approach to synthesizing related compounds, such as 2-(1-piperazinyl)pyrimidine, involves the reaction of a chloropyrimidine with piperazine (B1678402) in the presence of a base like potassium carbonate. chemicalbook.com This method, while effective, can be optimized for higher yields and simplified purification processes.
Future synthetic strategies could explore novel catalytic systems or flow chemistry techniques to improve efficiency and reduce waste. For instance, the synthesis of polysubstituted pyrazines has been achieved through methods like the Truce-Smiles rearrangement, offering a pathway to diverse derivatives. nih.gov Applying such innovative reactions to the synthesis of this compound could lead to the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Table 1: Potential Synthetic Strategies for this compound Analogs
| Synthetic Approach | Key Reactants | Potential Advantages |
| Nucleophilic Aromatic Substitution | 2-Halopyrazine, Piperazine derivative | Direct, well-established |
| Reductive Amination | Pyrazinyl-piperazine-ketone, Reducing agent | Access to chiral derivatives |
| Cross-Coupling Reactions | Functionalized pyrazine (B50134), Functionalized piperazine | High diversity of substituents |
| Multi-component Reactions | Simple precursors | Step-economy, rapid library synthesis |
Advanced Integration of Computational and Experimental Methodologies for Predictive Design
The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating drug discovery. For this compound, computational tools can provide deep insights into its physicochemical properties, potential biological targets, and metabolic fate.
Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.commdpi.com These calculations can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and potential interactions with biological macromolecules. mdpi.comresearchgate.net
Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various protein targets. Given that pyrazine and piperazine derivatives have shown activity against a range of targets, including kinases, proteases, and G-protein coupled receptors, docking studies can help prioritize experimental testing. nih.gov For example, a computational study on furan-pyrazole piperidine (B6355638) derivatives successfully used QSAR modeling and molecular docking to identify potent Akt1 inhibitors. nih.gov
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the compound when bound to a target, providing a more realistic picture of the molecular interactions. eurasianjournals.com This integrated computational and experimental approach will be instrumental in designing novel analogs of this compound with enhanced potency and selectivity.
Exploration of New Research Applications Beyond Current Scope
The structural motifs present in this compound are found in numerous biologically active compounds, suggesting a broad spectrum of potential therapeutic applications. nih.govresearchgate.netmdpi.com Future research should aim to explore these possibilities beyond the currently established activities of related compounds.
Anticancer Activity: Pyrazine and piperazine derivatives have demonstrated significant potential as anticancer agents. researchgate.netmdpi.com For instance, Bortezomib, a pyrazine-containing compound, is an FDA-approved proteasome inhibitor for treating multiple myeloma. nih.gov The piperazine ring is also a core component of many anticancer drugs, including Imatinib. nih.gov Therefore, investigating the antiproliferative activity of this compound against various cancer cell lines is a logical and promising research avenue.
Anti-inflammatory and Immunomodulatory Effects: Pyrazine-containing hybrids have been explored for their anti-inflammatory properties. ieasrj.com Given the prevalence of chronic inflammatory diseases, evaluating the ability of this compound to modulate inflammatory pathways, such as the production of pro-inflammatory cytokines, could uncover new therapeutic uses.
Infectious Diseases: Pyrazinamide (B1679903) is a cornerstone drug in the treatment of tuberculosis. nih.gov Furthermore, halogenated phenazines, which share the pyrazine core, have shown potent activity against bacterial biofilms. nih.gov The antiviral agent Favipiravir also contains a pyrazine ring. nih.gov These examples strongly support the investigation of this compound and its derivatives for antibacterial, antifungal, and antiviral activities.
Table 2: Potential Therapeutic Targets for this compound
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Protein kinases, Proteasomes, DNA | Presence of pyrazine and piperazine scaffolds in known anticancer drugs. researchgate.netmdpi.comnih.govnih.gov |
| Inflammation | Cyclooxygenases (COX), Cytokines | Known anti-inflammatory activity of pyrazine derivatives. ieasrj.com |
| Infectious Diseases | Bacterial enzymes, Viral polymerases | Pyrazinamide is a key anti-tubercular drug; other pyrazines show antimicrobial activity. nih.govnih.gov |
| Neurological Disorders | Dopamine (B1211576) receptors, Serotonin receptors | Piperazine is a common scaffold in antipsychotic and antidepressant drugs. nih.gov |
Interdisciplinary Collaborations for Deeper Mechanistic Understanding of Molecular Interactions
To fully unlock the therapeutic potential of this compound, a collaborative, interdisciplinary approach is essential. The complexity of drug action, from molecular interactions to physiological responses, necessitates expertise from various scientific fields.
Medicinal Chemists and Synthetic Organic Chemists can work together to design and synthesize novel analogs with improved properties. nih.gov
Computational Chemists and Structural Biologists can provide atomic-level insights into how these compounds interact with their biological targets, guiding the design of more potent and selective molecules. eurasianjournals.comnih.gov
Pharmacologists and Cell Biologists are crucial for evaluating the biological activity of the synthesized compounds in cellular and animal models of disease, elucidating their mechanisms of action.
Toxicologists will play a vital role in assessing the safety profile of lead compounds, a critical step in the drug development pipeline.
By fostering these collaborations, the scientific community can gain a comprehensive understanding of the structure-activity relationships, mechanisms of action, and therapeutic potential of this compound and its derivatives. This synergistic approach will be paramount in translating promising laboratory findings into novel clinical therapies.
Q & A
Basic: What are the optimal synthetic routes for 4-(pyrazin-2-yl)piperazin-1-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperazine ring and pyrazine moiety. Key steps include:
- Mannich Reaction : Formation of the piperazine core using formaldehyde and secondary amines under acidic/basic conditions (e.g., HCl/NaOH catalysis) .
- Pyrazine Coupling : Substitution at the pyrazine C2 position via nucleophilic aromatic substitution (SNAr) using piperazine derivatives. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance regioselectivity .
- Purification : Chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
